3-(4-Fluoro-3-methylphenyl)-1,2,4-oxadiazol-5-amine

Description

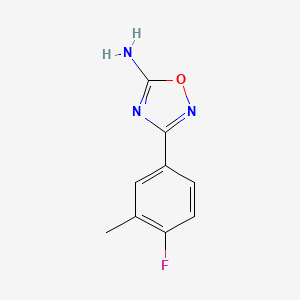

3-(4-Fluoro-3-methylphenyl)-1,2,4-oxadiazol-5-amine (Molecular Formula: C₉H₈FN₃O) is a 1,2,4-oxadiazole derivative characterized by a fluorine atom at the para position and a methyl group at the meta position on the phenyl ring. Its structural features include:

- SMILES: CC1=C(C=CC(=C1)C2=NOC(=N2)N)F

- InChIKey: MDAZSCJNAYMOEJ-UHFFFAOYSA-N

- Collision Cross-Section (CCS): Predicted values range from 139.4 Ų ([M+H]+) to 152.3 Ų ([M+Na]+), indicating moderate polarity .

The compound is listed as a building block (EN300-1654184) but lacks detailed literature or patent data, limiting direct biological or pharmacological insights .

Properties

IUPAC Name |

3-(4-fluoro-3-methylphenyl)-1,2,4-oxadiazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FN3O/c1-5-4-6(2-3-7(5)10)8-12-9(11)14-13-8/h2-4H,1H3,(H2,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDAZSCJNAYMOEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=NOC(=N2)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1249572-43-7 | |

| Record name | 3-(4-fluoro-3-methylphenyl)-1,2,4-oxadiazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluoro-3-methylphenyl)-1,2,4-oxadiazol-5-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-fluoro-3-methylbenzonitrile with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then treated with a suitable oxidizing agent, such as iodine or bromine, to induce cyclization and form the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluoro-3-methylphenyl)-1,2,4-oxadiazol-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.

Substitution: The fluoro and methyl groups on the phenyl ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions (e.g., acidic or basic environments).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while substitution reactions can introduce new functional groups onto the phenyl ring.

Scientific Research Applications

3-(4-Fluoro-3-methylphenyl)-1,2,4-oxadiazol-5-amine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(4-Fluoro-3-methylphenyl)-1,2,4-oxadiazol-5-amine involves its interaction with specific molecular targets. The fluoro and methyl groups on the phenyl ring can enhance its binding affinity to certain enzymes or receptors. The oxadiazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Biological Activity

3-(4-Fluoro-3-methylphenyl)-1,2,4-oxadiazol-5-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including relevant research findings and data tables.

Chemical Structure

The molecular formula of this compound is , with a molecular weight of approximately 193.18 g/mol. The compound features an oxadiazole ring, which is known for its diverse biological activities.

Biological Activity Overview

Research indicates that oxadiazole derivatives exhibit various biological activities, including anticancer, antibacterial, and antifungal properties. The specific activities of this compound have not been extensively documented in the literature; however, related compounds in the oxadiazole class have shown promising results.

Anticancer Activity

Recent studies on oxadiazole derivatives have highlighted their potential as anticancer agents. For instance, compounds similar to this compound have demonstrated significant cytotoxicity against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 5a | MCF-7 | 0.65 |

| 5b | HeLa | 2.41 |

| 5c | PANC-1 | 1.50 |

These values suggest that modifications to the oxadiazole structure can enhance anticancer potency and selectivity.

Studies have indicated that some oxadiazole derivatives induce apoptosis in cancer cells through mechanisms involving the upregulation of p53 and activation of caspase pathways. For example, a study found that certain derivatives increased p53 expression levels and led to cleavage of caspase-3 in MCF-7 cells . This suggests that this compound may exhibit similar mechanisms.

Antibacterial and Antifungal Activity

While specific data on the antibacterial and antifungal activity of this compound is limited, related compounds have shown moderate to good activity against various bacterial strains:

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 5.64 - 77.38 |

| Escherichia coli | 8.33 - 23.15 |

| Pseudomonas aeruginosa | 13.40 - 137.43 |

These findings indicate the potential for further exploration into the antibacterial properties of this compound .

Case Studies and Research Findings

A notable study focusing on oxadiazole derivatives demonstrated their efficacy against human cancer cell lines such as MDA-MB-231 and U937 . Compounds from this class were found to be potent inducers of apoptosis and exhibited dose-dependent effects on cell viability.

Moreover, molecular docking studies have suggested strong interactions between oxadiazole derivatives and target proteins involved in cancer progression . This highlights the importance of structural modifications in enhancing biological activity.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(4-Fluoro-3-methylphenyl)-1,2,4-oxadiazol-5-amine, and what critical parameters influence reaction yields?

- Methodological Answer : The compound can be synthesized via cyclization of substituted amidoximes with activated carboxylic acid derivatives. Key parameters include reaction temperature (80–120°C), solvent polarity (e.g., DMF or THF), and catalyst choice (e.g., NaHCO₃ for deprotonation). Yield optimization often requires strict anhydrous conditions to prevent hydrolysis of intermediates. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the oxadiazole core .

Q. How can spectroscopic techniques (NMR, IR, MS) be systematically employed to confirm the structural integrity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : The amine proton (NH₂) typically appears as a broad singlet at δ 5.5–6.5 ppm. Aromatic protons from the 4-fluoro-3-methylphenyl group show splitting patterns consistent with para-fluoro and meta-methyl substitution.

- IR : Stretching vibrations at ~3350 cm⁻¹ (N-H), 1620–1650 cm⁻¹ (C=N), and 950–980 cm⁻¹ (C-F) confirm functional groups.

- HRMS : Molecular ion peaks matching the exact mass (e.g., [M+H]⁺ calculated for C₉H₈FN₃O: 209.0663) validate the molecular formula .

Q. What in vitro bioassays are appropriate for preliminary evaluation of this compound's pharmacological potential?

- Methodological Answer :

- Antimicrobial Activity : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans).

- Antioxidant Potential : DPPH radical scavenging assay (IC₅₀ calculation) at 517 nm.

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values. Dose-response curves should be validated with positive controls (e.g., doxorubicin) .

Advanced Research Questions

Q. What computational strategies (e.g., molecular docking, QSAR) are effective in predicting structure-activity relationships for 1,2,4-oxadiazole derivatives?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., bacterial DNA gyrase or human carbonic anhydrase). Key parameters include grid box size (20–25 Å) and Lamarckian genetic algorithm for conformational sampling.

- QSAR Models : Employ Gaussian 03 for DFT calculations (HOMO-LUMO energies) and MLR (multiple linear regression) to correlate electronic descriptors (e.g., logP, polar surface area) with bioactivity .

Q. How can conflicting biological activity data between in vitro and in vivo models be resolved for this compound?

- Methodological Answer : Discrepancies may arise from pharmacokinetic factors (e.g., poor oral bioavailability). Address via:

- Metabolic Stability Testing : Liver microsome assays (rat/human) to assess CYP450-mediated degradation.

- Formulation Optimization : Use PEGylation or liposomal encapsulation to enhance solubility and half-life.

- Dose-Response Reassessment : Adjust in vivo dosing regimens based on in vitro IC₅₀ values and plasma protein binding studies .

Q. What advanced crystallization techniques optimize X-ray diffraction quality for structural elucidation of such heterocycles?

- Methodological Answer :

- Solvent Screening : Use vapor diffusion (e.g., methanol/water mixtures) to grow single crystals.

- Cryoprotection : Soak crystals in Paratone-N oil to prevent ice formation during data collection.

- Refinement : SHELXL-2018 for anisotropic displacement parameters and disorder modeling. Hydrogen atoms are typically refined using riding models .

Q. How do substituent variations at the phenyl ring position affect the compound's electronic profile and bioactivity?

- Methodological Answer :

- Electron-Withdrawing Groups (e.g., -NO₂, -CF₃) : Increase electrophilicity of the oxadiazole ring, enhancing interactions with nucleophilic enzyme residues (e.g., serine in hydrolases).

- Electron-Donating Groups (e.g., -OCH₃) : Improve solubility but may reduce membrane permeability.

- Bioactivity Correlation : Use Hammett σ constants to quantify substituent effects on antimicrobial potency (e.g., fluorine’s σₚ value of 0.06 enhances lipophilicity without steric hindrance) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.